molecular formula C15H19NO2 B13878488 tert-butyl 2-(2-methyl-1H-indol-3-yl)acetate

tert-butyl 2-(2-methyl-1H-indol-3-yl)acetate

Cat. No.: B13878488
M. Wt: 245.32 g/mol
InChI Key: JINWIWWFVFECSO-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-methyl-1H-indol-3-yl)acetate is a synthetic organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This compound is characterized by the presence of a tert-butyl ester group attached to the indole ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-methyl-1H-indol-3-yl)acetate typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2-methylindole.

    Esterification: The indole derivative undergoes esterification with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-methyl-1H-indol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: 2-(2-methyl-1H-indol-3-yl)ethanol.

    Substitution: Halogenated or sulfonylated indole derivatives.

Scientific Research Applications

Tert-butyl 2-(2-methyl-1H-indol-3-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-methyl-1H-indol-3-yl)acetate is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors involved in inflammatory and cancerous processes. The compound may inhibit certain enzymes, leading to a reduction in the production of pro-inflammatory mediators and the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Methylindole: The parent compound, which lacks the ester group.

    Tert-butyl 2-(1H-indol-3-yl)acetate: Similar structure but without the methyl group at the 2-position.

    Indole-3-acetic acid: A naturally occurring plant hormone with a carboxylic acid group instead of the ester.

Uniqueness

Tert-butyl 2-(2-methyl-1H-indol-3-yl)acetate is unique due to the presence of both the tert-butyl ester and the 2-methyl group, which can influence its chemical reactivity and biological properties. This combination of functional groups makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

tert-butyl 2-(2-methyl-1H-indol-3-yl)acetate

InChI

InChI=1S/C15H19NO2/c1-10-12(9-14(17)18-15(2,3)4)11-7-5-6-8-13(11)16-10/h5-8,16H,9H2,1-4H3

InChI Key

JINWIWWFVFECSO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC(=O)OC(C)(C)C

Origin of Product

United States

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